molecular formula C9H11N3O2 B12865023 ethyl 2-amino-3-cyano-4-methyl-1H-pyrrole-1-carboxylate

ethyl 2-amino-3-cyano-4-methyl-1H-pyrrole-1-carboxylate

Cat. No.: B12865023
M. Wt: 193.20 g/mol
InChI Key: CIZFIMFKJRGPSW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-cyano-4-methyl-1H-pyrrole-1-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-cyano-4-methyl-1H-pyrrole-1-carboxylate typically involves the cyclocondensation of cyanoacetylated amines with suitable reagents. One common method involves the reaction of ethyl cyanoacetate with an appropriate amine under basic conditions, followed by cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-cyano-4-methyl-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-diones, while substitution reactions can produce various substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 2-amino-3-cyano-4-methyl-1H-pyrrole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-cyano-4-methyl-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral properties .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but different substitution pattern.

    Methyl 2-amino-3-cyano-4-methyl-1H-pyrrole-1-carboxylate: Similar structure with a different ester group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

ethyl 2-amino-3-cyano-4-methylpyrrole-1-carboxylate

InChI

InChI=1S/C9H11N3O2/c1-3-14-9(13)12-5-6(2)7(4-10)8(12)11/h5H,3,11H2,1-2H3

InChI Key

CIZFIMFKJRGPSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=C(C(=C1N)C#N)C

Origin of Product

United States

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